2-Methoxypyren-1-OL
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Overview
Description
2-Methoxypyren-1-OL is an organic compound with the molecular formula C17H12O2 It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and features a methoxy group (-OCH3) attached to the pyrene core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxypyren-1-OL typically involves the methoxylation of pyrene derivatives. One common method is the reaction of pyrene with methanol in the presence of a strong acid catalyst, such as sulfuric acid, which facilitates the substitution of a hydrogen atom with a methoxy group.
Industrial Production Methods: Industrial production of this compound may involve large-scale methoxylation processes using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxypyren-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the methoxy group to a hydroxyl group, forming pyren-1-ol.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the pyrene core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Pyrenequinones and other oxygenated pyrene derivatives.
Reduction: Pyren-1-ol and other reduced forms.
Substitution: Various substituted pyrene derivatives depending on the reagents used.
Scientific Research Applications
2-Methoxypyren-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials due to its photophysical properties.
Mechanism of Action
The mechanism of action of 2-Methoxypyren-1-OL involves its interaction with various molecular targets and pathways. Its effects are primarily mediated through:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, altering their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and oxidative stress.
Comparison with Similar Compounds
2-Methoxyphenol: A simpler aromatic compound with a methoxy group attached to a phenol ring.
Pyren-1-ol: A hydroxylated derivative of pyrene without the methoxy group.
Comparison:
Uniqueness: 2-Methoxypyren-1-OL is unique due to its combination of the pyrene core and methoxy group, which imparts distinct chemical and physical properties.
Applications: While similar compounds like 2-Methoxyphenol are primarily used in perfumery and flavoring, this compound has broader applications in materials science and medicinal chemistry.
Properties
CAS No. |
850639-67-7 |
---|---|
Molecular Formula |
C17H12O2 |
Molecular Weight |
248.27 g/mol |
IUPAC Name |
2-methoxypyren-1-ol |
InChI |
InChI=1S/C17H12O2/c1-19-14-9-12-6-5-10-3-2-4-11-7-8-13(17(14)18)16(12)15(10)11/h2-9,18H,1H3 |
InChI Key |
FMBJYIRJQXQPEO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C3C(=C1)C=CC4=C3C(=CC=C4)C=C2)O |
Origin of Product |
United States |
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